![molecular formula C16H18ClNS2 B14594872 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 60697-95-2](/img/structure/B14594872.png)
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[222]octane;hydrochloride is a compound that features a bicyclic structure with a dithiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while ring-closing metathesis helps in the formation of the final product . The reaction conditions often involve the use of catalysts such as Grubbs’ catalyst and are carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can help in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dithiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The dithiophene moiety can interact with enzymes or receptors, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity to the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis
Bicyclo[2.2.2]octene derivatives: These compounds share a similar bicyclic core and are used in various chemical reactions and applications
Uniqueness
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane is unique due to the presence of the dithiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
60697-95-2 |
|---|---|
Fórmula molecular |
C16H18ClNS2 |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
3-(dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C16H17NS2.ClH/c1-3-14(18-9-1)16(15-4-2-10-19-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12H,5-8,11H2;1H |
Clave InChI |
LHBLYBCNQWMEJV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(=C(C3=CC=CS3)C4=CC=CS4)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


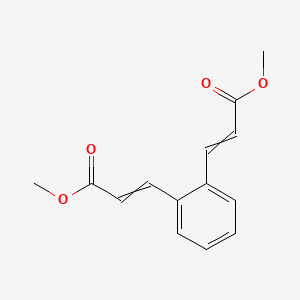
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
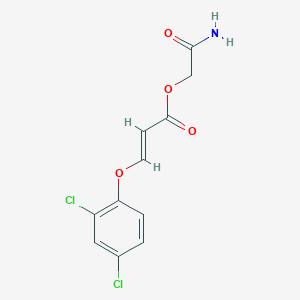
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
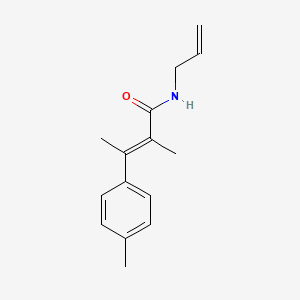
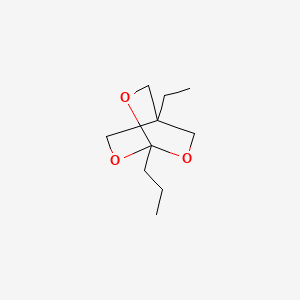

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
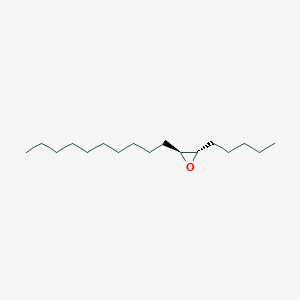
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
